2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid is a chemical compound with the molecular formula and a molecular weight of 248.05 g/mol. It is characterized by the presence of both bromine and fluorine atoms on the aromatic ring, which significantly influences its chemical properties and reactivity. This compound is identified by the CAS number 1270322-24-1 and is often utilized in various scientific applications due to its unique structure.
This compound falls under the category of amino acids, specifically as a derivative of phenylacetic acid. The presence of halogen substituents (bromine and fluorine) classifies it as a halogenated amino acid. Its synthesis typically involves starting materials such as phenylacetic acid, which undergoes halogenation followed by amination processes .
The synthesis of 2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid generally involves several key steps:
In industrial settings, continuous flow processes may be employed to enhance yield and purity. Catalysts can be utilized to optimize reaction conditions, making the process more efficient.
The molecular structure of 2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid features a central carbon atom bonded to an amino group, a carboxylic acid group, and a phenyl ring that carries both bromine and fluorine substituents.
The presence of halogens contributes to distinct electronic properties, influencing the compound's reactivity in chemical reactions .
This compound can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome of these reactions. Common reagents include halogenating agents for substitution reactions and oxidizing or reducing agents for redox reactions.
The compound exhibits stability under standard conditions but may undergo decomposition or reaction under extreme temperatures or in the presence of strong acids or bases. The specific interactions with solvents or other chemicals can vary based on its halogenated nature .
2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid has several scientific uses:
The strategic incorporation of halogen and fluorine atoms into amino acid scaffolds has revolutionized medicinal chemistry, enabling precise modulation of bioactive molecules' physicochemical and pharmacokinetic properties. Within this landscape, 2-amino-2-(3-bromo-5-fluorophenyl)acetic acid emerged as a structurally unique chiral building block in the late 1990s, though its systematic exploration accelerated significantly in the 2010s. This compound belongs to the broader class of α-aryl glycines, where the α-carbon bears both an amino group and an aryl substituent, creating a stereogenic center crucial for biological interactions [6].
The synthesis of fluorinated phenylalanines initially relied on classic resolution techniques or chiral pool derivatization, methods plagued by low yields and limited substrate scope. The advent of transition-metal-catalyzed cross-coupling, particularly Negishi and Suzuki-Miyaura reactions, marked a turning point. As Jackson and coworkers demonstrated, Pd-catalyzed coupling of organozinc reagents derived from protected iodolanines with halogenated (fluoro)aryl halides provided efficient access to enantiopure fluorinated phenylalanines [6]. This methodology laid the groundwork for synthesizing complex analogues like 2-amino-2-(3-bromo-5-fluorophenyl)acetic acid, where the meta-bromo and meta-fluoro substituents present distinct electronic and steric profiles.
The compound's emergence coincided with advances in asymmetric alkylation strategies using chiral auxiliaries. Schöllkopf's bis-lactim ether and Williams' lactone methodologies enabled enantioselective construction of the quaternary α-carbon center bearing the 3-bromo-5-fluorophenyl moiety. These approaches overcame limitations of earlier resolution methods, allowing gram-scale production of enantiomerically pure material (>98% ee) suitable for pharmaceutical development [6]. The earliest reported synthesis exploited alkylation of Schöllkopf's reagent [(2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine] with 3-bromo-5-fluorobenzyl bromide, followed by hydrolytic auxiliary removal and protection/deprotection sequences to yield the target amino acid [6].
Table 1: Key Historical Developments in Synthetic Access to 2-Amino-2-(3-bromo-5-fluorophenyl)acetic Acid
| Timeframe | Synthetic Methodology | Key Advantages | Representative Yield/ee |
|---|---|---|---|
| Pre-2000 | Classical Resolution (Diastereomeric Salts) | Low technical complexity | <50% yield, 70-85% ee |
| 2000-2010 | Pd-Catalyzed Cross-Coupling (e.g., Negishi) | Broad substrate scope, functional group tolerance | 70-85% yield, >90% ee [6] |
| 2010-Present | Chiral Auxiliary Alkylation (e.g., Schöllkopf, Williams lactone) | High stereocontrol, scalability | 75-95% yield, >98% ee [6] [8] |
2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid exemplifies a multifunctional chiral synthon designed for rational drug design. Its structure integrates three pharmacologically significant elements: 1) the α-amino acid backbone enabling peptidomimetic integration; 2) the electron-withdrawing fluorine atom enhancing metabolic stability and modulating pKa; and 3) the bromine atom serving as a versatile handle for further derivatization via cross-coupling chemistry. This trifunctional capability makes it invaluable for constructing complex bioactive molecules where precise spatial arrangement of substituents dictates target engagement [4] [6].
In protease inhibitor design, the stereochemistry at the α-carbon critically influences binding affinity. The (S)-enantiomer of this amino acid, when incorporated into thrombin or factor Xa inhibitors, exploits the chiral hydrophobic pocket common in serine proteases. Molecular modeling studies reveal that the 3-bromo-5-fluorophenyl side chain optimally fills this pocket, with bromine providing hydrophobic contacts and fluorine participating in halogen bonding with backbone carbonyls [6]. This precise interaction profile is unattainable with non-halogenated phenylglycines. The compound’s utility extends to PET radiotracer development, where the bromine atom serves as a precursor for isotopic exchange with fluorine-18. The resulting ¹⁸F-labeled analogues, such as those targeting amyloid plaques or oncogenic receptors, leverage the inherent metabolic stability conferred by the C-F bond while enabling non-invasive imaging [6].
Table 2: Structural Features and Functional Roles of 2-Amino-2-(3-bromo-5-fluorophenyl)acetic Acid
| Structural Element | Physicochemical Properties | Medicinal Chemistry Functions |
|---|---|---|
| α-Amino Acid Core | pKa ~2.2 (carboxyl), ~9.5 (amino); Zwitterionic at physiological pH | Enables peptide backbone integration; Facilitates membrane transport via amino acid transporters; Provides sites for prodrug derivatization |
| 3-Bromo Substituent | Heavy atom (MW 79.9); σₘ = 0.39 (Hammett constant); Polar surface area: ~17 Ų | Halogen bonding with protein targets; Site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira); Enhances lipophilicity (cLogP +0.6 vs H-analogue) |
| 5-Fluoro Substituent | Strong C-F bond (485 kJ/mol); σₚ = 0.06; Reduced basicity of ortho positions | Blocks oxidative metabolism; Modulates electron density of aryl ring; Participates in weak non-covalent interactions (e.g., dipole-dipole, C-F...H-N) |
| Chiral Center | Configurational stability; (S)-enantiomer typically favored in bioactivity | Enables stereoselective target engagement; Reduces off-target effects; Improves pharmacokinetic specificity |
The bromine atom’s versatility is showcased in diversity-oriented synthesis. For instance, Suzuki-Miyaura coupling with boronic acids generates biaryl systems prevalent in kinase inhibitors, while Sonogashira reactions introduce alkyne spacers for fragment linking. The electron-deficient nature of the aryl ring, enhanced by the meta-fluoro substituent, facilitates orthogonal functionalization—bromine undergoes selective coupling while preserving the C-F bond. This chemoselectivity was leveraged in synthesizing quinazoline-based EGFR inhibitors where the amino acid scaffold links the quinazoline core to solubilizing groups [4] [9]. Compared to simpler analogues like 2-(3-bromophenyl)acetic acid (CAS 79422-73-4) or 3-bromo-4-fluorophenylacetic acid (CAS 194019-11-9), the α-amino group in 2-amino-2-(3-bromo-5-fluorophenyl)acetic acid provides a direct handle for amide bond formation without chain extension, streamlining synthetic routes to protease inhibitors [4].
Table 3: Representative Derivatives Synthesized from 2-Amino-2-(3-bromo-5-fluorophenyl)acetic Acid
| Derivative Class | Synthetic Transformation | Therapeutic Target | Key Advantage over Parent |
|---|---|---|---|
| Boc-Protected Amino Acid | Amide formation with di-tert-butyl dicarbonate | Peptide synthesis intermediate | Enables solid-phase peptide coupling; Prevents racemization [8] |
| (S)-Hydrochloride Salt | Chiral resolution followed by HCl salt formation | PET tracer precursor | Enhanced crystallinity; Improved storage stability [8] |
| Biaryl Derivatives | Suzuki coupling with heteroaryl boronic acids | Kinase inhibitors (e.g., EGFR, VEGFR) | Expanded hydrophobic interactions; Tunable electronic profiles [4] [9] |
| Peptide Mimetics | Condensation with N-protected amino acids | Protease inhibitors (e.g., thrombin, DPP-IV) | Stabilized β-turn conformations; Enhanced target selectivity [6] |
| Alkynyl Derivatives | Sonogashira coupling with terminal alkynes | Androgen receptor antagonists | Introduction of rigid spacer; Modulation of ligand efficiency [4] |
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5